molecular formula C34H60O10 B1230745 Lysocellin CAS No. 55898-33-4

Lysocellin

Cat. No.: B1230745
CAS No.: 55898-33-4
M. Wt: 628.8 g/mol
InChI Key: QYWGMFHIXAJJEG-KAENHNMNSA-N
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Description

Lysocellin is a complex organic compound characterized by multiple chiral centers and a peroxoic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lysocellin involves multiple steps, including the formation of oxane and oxolan rings, and the introduction of the peroxoic acid group. The reaction conditions typically require controlled temperatures, specific catalysts, and precise timing to ensure the correct stereochemistry at each chiral center.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to maintain the necessary conditions for each step. The use of high-purity reagents and advanced purification techniques would be essential to achieve the desired product yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The peroxoic acid group can participate in oxidation reactions, converting other functional groups into their oxidized forms.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated or ketone-containing products, while reduction reactions could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple chiral centers. Its unique structure makes it a valuable tool for studying stereochemistry and reaction mechanisms.

Biology

In biological research, this compound can be used to study enzyme-catalyzed reactions and the effects of chiral molecules on biological systems. Its multiple chiral centers make it an interesting subject for studying the interactions between chiral molecules and biological macromolecules.

Medicine

In medicine, this compound has potential applications as a drug candidate due to its complex structure and multiple functional groups. It may exhibit unique pharmacological properties that could be harnessed for therapeutic purposes.

Industry

In industrial applications, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to undergo multiple types of reactions makes it a versatile tool in industrial chemistry.

Mechanism of Action

The mechanism of action of Lysocellin involves its interaction with specific molecular targets and pathways. The peroxoic acid group can participate in redox reactions, altering the oxidation state of target molecules. The multiple chiral centers allow for specific interactions with enzymes and other biological macromolecules, potentially leading to unique biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethanehydroperoxide
  • **2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxide

Uniqueness

The uniqueness of Lysocellin lies in its specific arrangement of chiral centers and the presence of the peroxoic acid group. This combination of features allows it to participate in a wide range of chemical reactions and interact with biological systems in unique ways.

Properties

CAS No.

55898-33-4

Molecular Formula

C34H60O10

Molecular Weight

628.8 g/mol

IUPAC Name

2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid

InChI

InChI=1S/C34H60O10/c1-11-24(29(38)22(8)28(37)23(9)30-19(5)14-18(4)25(41-30)15-27(36)43-40)31-20(6)16-32(10,42-31)34(39)21(7)17-33(13-3,44-34)26(35)12-2/h18-26,28,30-31,35,37,39-40H,11-17H2,1-10H3/t18-,19+,20+,21-,22+,23?,24+,25+,26+,28-,30+,31?,32+,33-,34-/m1/s1

InChI Key

QYWGMFHIXAJJEG-KAENHNMNSA-N

SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O

Isomeric SMILES

CC[C@H](C1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H](C(C)[C@@H]3[C@H](C[C@H]([C@@H](O3)CC(=O)OO)C)C)O

Canonical SMILES

CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)CC(=O)OO)C)C)O

Synonyms

lysocellin
lysocellin monosodium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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